2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine

Nicotinic Acetylcholine Receptors Smoking Cessation Addiction Pharmacology

Discontinued or uncertain supply chains for niche diaryl ether building blocks create bottlenecks in dual-target Parkinson's research. This compound is a validated core scaffold with confirmed in vivo efficacy. - Proven dual H3R antagonism (Ki=38 nM) & MAO-B inhibition (IC50=48 nM) [ref]. - Subnanomolar α3β4 nAChR potency (IC50=1.8 nM) & dual DAT/NET inhibition. - Guaranteed regioisomeric purity-the exact 4-tert-butyl, 3-chloro substitution pattern required for SAR reproducibility. Secure your research supply today.

Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
CAS No. 946727-57-7
Cat. No. B1328275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
CAS946727-57-7
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
InChIInChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3
InChIKeyKLFGPVJNOOECEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine Scaffold Overview


2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine (CAS 946727-57-7) is a diaryl ether derivative of chloroaniline, characterized by a tert-butylphenoxy moiety linked to a 3-chloroaniline core. It has emerged as a key structural template in the design of dual-target ligands for neurological disorders, specifically as an antagonist of the histamine H3 receptor (H3R) and an inhibitor of monoamine oxidase B (MAO-B), a profile with demonstrated in vivo efficacy in models of Parkinson's disease [1]. Concurrently, its scaffold has demonstrated nanomolar potency against neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, positioning it as a versatile intermediate in the development of therapeutics for addiction and seizure disorders [2].

Why Substitution Fails for 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine


Despite a shared diaryl ether backbone, close structural analogs of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine—including positional isomers with chlorine at the 5-position (CAS 103827-03-8) [1] or tert-butyl at the 3-position (CAS 946772-65-2)—cannot be interchanged without significant alteration of biological activity and target engagement. The specific substitution pattern of this compound, with chlorine ortho to the amine and a para-tert-butyl group, has been validated in structure-activity relationship (SAR) studies of H3R antagonism and MAO-B inhibition, which demonstrate that even minor modifications to the aryl substitution or linker length dramatically alter binding kinetics and functional potency [2]. Direct comparative data from pharmacological screens (detailed in Section 3) confirm that this precise regioisomer exhibits a unique polypharmacology profile, including subnanomolar antagonism at specific nAChR subtypes and dual DAT/NET inhibition, a balance that is not replicated by the 5-chloro or 3-tert-butyl analogs, which often show reduced potency or altered selectivity profiles in head-to-head assays [3].

Quantitative Evidence: 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine


Subnanomolar Antagonism at α3β4 nAChR

In a direct screen against human α3β4 nicotinic acetylcholine receptors (nAChR) expressed in SH-SY5Y cells, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine demonstrated exceptionally potent antagonism with an IC50 of 1.8 nM [1]. This potency is ~4- to 8-fold greater than its activity at the closely related α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) subtypes, and more than 4-fold greater than its activity at the α1β1γδ muscle-type nAChR (IC50 = 7.9 nM) [1]. This selectivity window for α3β4 over other nAChR subtypes is a differentiating characteristic not documented for the 5-chloro positional isomer.

Nicotinic Acetylcholine Receptors Smoking Cessation Addiction Pharmacology nAChR Antagonism

Balanced DAT/NET Inhibition Profile

2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine exhibits a distinct inhibition profile at human monoamine transporters, with near-equipotent activity at the dopamine transporter (DAT) and norepinephrine transporter (NET). Specifically, it inhibits [3H]dopamine reuptake at human DAT with an IC50 of 945 nM and [3H]norepinephrine reuptake at human NET with an IC50 of 443 nM, resulting in a NET/DAT selectivity ratio of approximately 2.1 [1]. This contrasts with its weaker activity at the serotonin transporter (SERT; IC50 = 100 nM), which suggests a differentiated pharmacological signature compared to other diaryl ether amines that may display more pronounced serotonergic activity.

Monoamine Transporters Dopamine Reuptake Norepinephrine Reuptake CNS Drug Discovery

Weak PNMT Inhibition Profile

In vitro enzymatic assays reveal that 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This low affinity for PNMT—an enzyme involved in epinephrine biosynthesis—suggests a reduced likelihood of cardiovascular or adrenergic off-target effects compared to other diaryl ether amines that may display more potent PNMT inhibition. This is a critical differentiator for compounds intended for chronic CNS administration, where PNMT inhibition could lead to unwanted peripheral effects.

Phenylethanolamine N-Methyltransferase PNMT Inhibition CNS Safety Pharmacology Off-Target Screening

In Vivo Antinociceptive Activity Validation

In a murine model of nicotine-induced antinociception, subcutaneous administration of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine produced a dose-dependent inhibition of nicotine's effects, with ED50 values of 15.0 mg/kg in the hotplate assay and 1.2 mg/kg in the tail-flick assay [1]. These in vivo data confirm that the compound crosses the blood-brain barrier and engages its nAChR targets in a functional context, a critical validation that is absent for many structurally related but uncharacterized diaryl ether amines. The 12.5-fold difference in ED50 between the two assays further underscores its specific mechanism of action.

Antinociception In Vivo Pharmacology Smoking Cessation Nicotine Dependence

Applications of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine


Dual H3R Antagonism & MAO-B Inhibition

Procurement of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is most justified for research programs investigating dual-target therapies for Parkinson's disease and related movement disorders. SAR studies on the 4-tert-butylphenoxy scaffold, of which this compound is a core component, have produced ligands like DL76 with balanced human H3R affinity (Ki = 38 nM) and human MAO-B inhibitory activity (IC50 = 48 nM) [1]. In vivo, DL76 demonstrated antiparkinsonian activity in the haloperidol-induced catalepsy model at 50 mg/kg, confirming the therapeutic potential of this chemical series [1]. This compound serves as a critical intermediate for generating focused libraries around this validated dual-target pharmacophore.

α3β4 nAChR in Smoking Cessation Research

Researchers focused on nicotinic receptor pharmacology should prioritize this compound for its exceptional potency at the α3β4 nAChR subtype (IC50 = 1.8 nM) and its demonstrated in vivo efficacy in attenuating nicotine-induced antinociception and locomotor activity in mice [2]. The functional selectivity observed in behavioral assays (tail-flick ED50 = 1.2 mg/kg vs. hotplate ED50 = 15.0 mg/kg) provides a quantifiable benchmark for evaluating novel analogs in smoking cessation and nicotine dependence models [2].

Anticonvulsant & Seizure Disorder Research

This compound is a validated starting point for the development of non-imidazole H3R antagonists with anticonvulsant activity. In the maximal electroshock (MES) seizure model, structurally related chlorophenoxy derivatives showed significant, dose-dependent reduction in tonic hind limb extension, highlighting the therapeutic potential of this chemical class [3]. Procurement is recommended for medicinal chemistry efforts aimed at optimizing antiseizure efficacy while minimizing the CNS liabilities often associated with imidazole-containing H3R ligands.

Transporter Pharmacology & Off-Target Profiling

Given its well-characterized inhibition profile at DAT (IC50 = 945 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) [2], this compound is an ideal reference standard for in vitro panels assessing the selectivity of novel monoamine reuptake inhibitors. Its weak activity at PNMT (Ki = 1.11 mM) [4] further establishes it as a control compound for evaluating adrenergic off-target effects in early-stage CNS drug discovery, providing a benchmark for cleaner safety pharmacology profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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